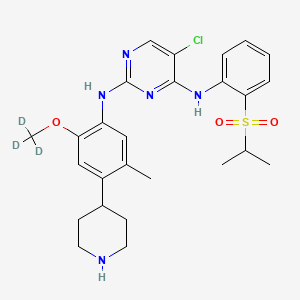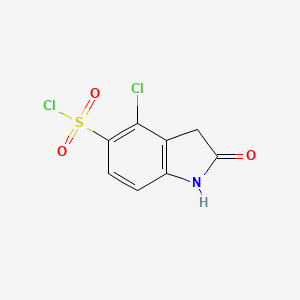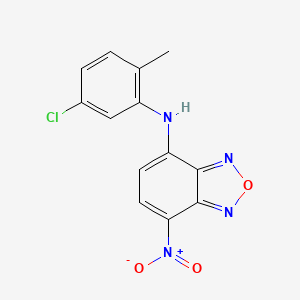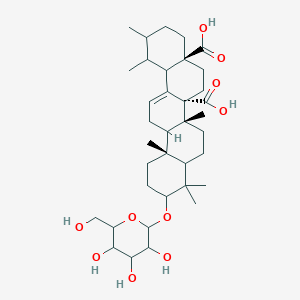
Cinchonaglycoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonaglycoside C is a natural product derived from the bark of the Cinchona tree, which is native to South America. The Cinchona tree has been historically significant due to its use in traditional medicine, particularly for the treatment of malaria. This compound is one of the glycosides found in the bark, and it has garnered interest for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonaglycoside C typically involves the extraction of the compound from the bark of the Cinchona tree. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The reaction conditions for the synthesis of this compound are optimized to maintain the integrity of the glycoside structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The bark of the Cinchona tree is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form. The industrial process ensures a consistent and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Cinchonaglycoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products are often studied for their potential biological activities.
Scientific Research Applications
Cinchonaglycoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.
Industry: It is used in the development of nutraceuticals and natural products with health benefits.
Mechanism of Action
The mechanism of action of Cinchonaglycoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of certain proteins, which can lead to the inhibition of viral replication and other biological processes. The molecular targets include enzymes and receptors that are critical for the survival and proliferation of pathogens.
Comparison with Similar Compounds
Cinchonaglycoside C is compared with other similar compounds such as quinine, quinidine, cinchonidine, and cinchonine. These compounds share a similar quinoline alkaloid structure but differ in their specific functional groups and pharmacological activities. This compound is unique due to its glycoside moiety, which contributes to its distinct biological activities.
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
This compound stands out due to its unique glycoside structure, which imparts specific pharmacological properties that are not observed in other Cinchona alkaloids.
Properties
Molecular Formula |
C36H56O10 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
InChI Key |
AXNXSFBKZQIMPF-QNULCOFFSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


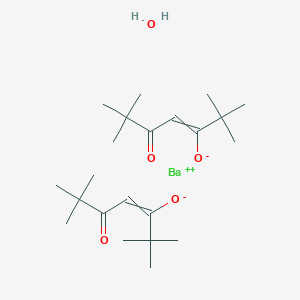
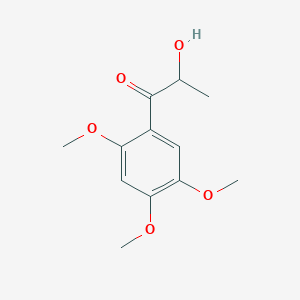
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
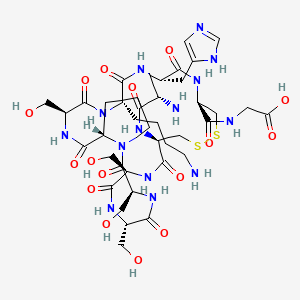
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
